molecular formula C19H22N2O2S B2532791 N-(4-(piperidin-1-yl)but-2-yn-1-yl)naphthalene-2-sulfonamide CAS No. 1396815-32-9

N-(4-(piperidin-1-yl)but-2-yn-1-yl)naphthalene-2-sulfonamide

Cat. No.: B2532791
CAS No.: 1396815-32-9
M. Wt: 342.46
InChI Key: GBPYKKKCXBGJES-UHFFFAOYSA-N
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Description

N-(4-(piperidin-1-yl)but-2-yn-1-yl)naphthalene-2-sulfonamide is a complex organic compound that features a piperidine ring, a butynyl group, and a naphthalene sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(piperidin-1-yl)but-2-yn-1-yl)naphthalene-2-sulfonamide typically involves multi-step organic reactions. One common method includes the alkylation of piperidine with a butynyl halide, followed by the sulfonation of naphthalene with a sulfonyl chloride. The final step involves coupling the two intermediates under basic conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-(piperidin-1-yl)but-2-yn-1-yl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

N-(4-(piperidin-1-yl)but-2-yn-1-yl)naphthalene-2-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-(piperidin-1-yl)but-2-yn-1-yl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide
  • N-(4-(piperidin-1-yl)but-2-yn-1-yl)quinoline-2-sulfonamide
  • N-(4-(piperidin-1-yl)but-2-yn-1-yl)indole-2-sulfonamide

Uniqueness

N-(4-(piperidin-1-yl)but-2-yn-1-yl)naphthalene-2-sulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring, butynyl group, and naphthalene sulfonamide moiety makes it a versatile compound for various applications .

Properties

IUPAC Name

N-(4-piperidin-1-ylbut-2-ynyl)naphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c22-24(23,19-11-10-17-8-2-3-9-18(17)16-19)20-12-4-7-15-21-13-5-1-6-14-21/h2-3,8-11,16,20H,1,5-6,12-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBPYKKKCXBGJES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC#CCNS(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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